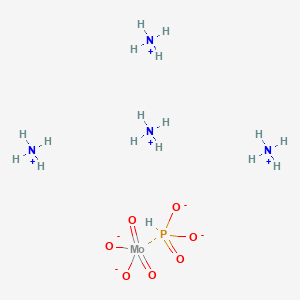
Calcium telluride
Übersicht
Beschreibung
Calcium telluride is an inorganic compound with the chemical formula CaTe. It is a crystalline solid that belongs to the class of tellurides, which are compounds containing the element tellurium. This compound is known for its unique properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium telluride can be synthesized through the direct reaction of calcium and tellurium. The reaction is typically carried out in a controlled environment to prevent contamination and ensure high purity. The balanced chemical equation for the synthesis is: [ \text{Ca} + \text{Te} \rightarrow \text{CaTe} ]
Industrial Production Methods: Industrial production of this compound involves heating a mixture of calcium and tellurium in a vacuum or inert atmosphere to prevent oxidation. The reaction is conducted at high temperatures to facilitate the formation of the compound. The resulting product is then purified through various techniques to achieve the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions: Calcium telluride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form calcium oxide and tellurium dioxide.
Reduction: It can be reduced back to its elemental forms, calcium and tellurium, under specific conditions.
Substitution: this compound can participate in substitution reactions where tellurium is replaced by other chalcogens.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Other chalcogen elements such as sulfur or selenium in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Calcium oxide (CaO) and tellurium dioxide (TeO2).
Reduction: Elemental calcium (Ca) and tellurium (Te).
Substitution: Calcium sulfide (CaS) or calcium selenide (CaSe).
Wissenschaftliche Forschungsanwendungen
Calcium telluride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other tellurium-containing compounds.
Materials Science: Employed in the development of thermoelectric materials due to its unique electronic properties.
Biology and Medicine: Investigated for potential use in biomedical applications, such as imaging and drug delivery.
Industry: Utilized in the production of semiconductors and other electronic devices.
Wirkmechanismus
Calcium telluride can be compared to other tellurides, such as:
- Zinc telluride (ZnTe)
- Cadmium telluride (CdTe)
- Bismuth telluride (Bi2Te3)
Uniqueness:
- This compound has a higher melting point compared to zinc telluride and cadmium telluride, making it suitable for high-temperature applications.
- Bismuth telluride is known for its superior thermoelectric properties, but this compound offers a balance between thermal stability and electronic conductivity.
Vergleich Mit ähnlichen Verbindungen
- Zinc telluride (ZnTe): Used in optoelectronic devices.
- Cadmium telluride (CdTe): Widely used in solar cells.
- Bismuth telluride (Bi2Te3): Known for its high thermoelectric efficiency.
Eigenschaften
IUPAC Name |
tellanylidenecalcium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTQLBVSSQWOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ca]=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaTe | |
| Record name | calcium telluride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065167 | |
| Record name | Calcium telluride (CaTe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12013-57-9 | |
| Record name | Calcium telluride (CaTe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12013-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcium telluride (CaTe) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012013579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium telluride (CaTe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium telluride (CaTe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium telluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)










